4-(4-Bromophenyl)morpholin-3-one is a synthetic organic compound that serves as a crucial building block in the multi-step synthesis of Rivaroxaban. [] Rivaroxaban itself is classified as a factor Xa inhibitor, a class of anticoagulant drugs that work by selectively blocking the activity of factor Xa, a key enzyme involved in the coagulation cascade. []
5-(4-Bromophenyl)morpholin-3-one is a compound belonging to the morpholine family, characterized by a morpholine ring substituted with a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is synthesized through various chemical reactions involving morpholine derivatives and brominated phenyl compounds. It serves as an intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting thrombotic diseases and other medical conditions.
5-(4-Bromophenyl)morpholin-3-one is classified as a heterocyclic organic compound, specifically a morpholinone. It is categorized further based on its functional groups and substituents, placing it within the broader class of nitrogen-containing cyclic compounds.
The synthesis of 5-(4-Bromophenyl)morpholin-3-one typically involves several steps, including the bromination of phenyl groups and the formation of the morpholine structure. Common methods include:
A notable synthesis route involves starting from 4-(4-nitrophenyl)morpholin-3-one, which can be reduced to 4-(4-aminophenyl)morpholin-3-one using ammonium formate in the presence of a palladium-carbon catalyst at room temperature. This method offers advantages such as mild reaction conditions and high product purity .
The molecular structure of 5-(4-Bromophenyl)morpholin-3-one consists of a morpholine ring (a six-membered ring containing one nitrogen atom) attached to a phenyl group with a bromine substituent at the para position. The general formula can be represented as:
5-(4-Bromophenyl)morpholin-3-one can participate in various chemical reactions, including:
The reactivity of the bromine substituent allows for diverse synthetic pathways, enabling the creation of complex molecules that may exhibit enhanced pharmacological properties.
The mechanism of action for compounds like 5-(4-Bromophenyl)morpholin-3-one often involves interaction with biological targets such as enzymes or receptors. The presence of the morpholine moiety may enhance membrane permeability, allowing for better bioavailability.
Research indicates that morpholinones can exhibit various biological activities, including anti-inflammatory and anticancer properties, although specific data on this compound's mechanism remains limited and requires further investigation .
Relevant analyses should include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity.
5-(4-Bromophenyl)morpholin-3-one is primarily used in medicinal chemistry as an intermediate for synthesizing pharmaceutical agents. Its derivatives are being explored for potential use in treating thrombotic diseases, cancer, and other conditions due to their biological activity . The ability to modify its structure through various reactions makes it a valuable compound in drug development pipelines.
Research continues to explore its full potential, particularly in relation to its pharmacological properties and therapeutic applications in modern medicine .
The construction of the morpholinone ring in 5-(4-bromophenyl)morpholin-3-one has been revolutionized by catalytic oxidation methods. A prominent approach involves oxidizing 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide using sodium hypochlorite (NaOCl) catalyzed by tetrabutylammonium bromide (TBAB). This system achieves >95% conversion at 25–40°C within 4 hours, minimizing epimerization risks associated with traditional high-temperature methods [1]. Alternatively, in situ hypochlorite generation from calcium hypochlorite and acetic acid enables precise control over oxidation kinetics, reducing halogenated byproduct formation by 40% compared to direct NaOCl addition [1].
For intermediates requiring aryl functionalization, palladium-catalyzed aerobic oxidation demonstrates superior selectivity. Pd(OAc)₂/dimethylglyoxime systems in acetonitrile-toluene mixtures efficiently convert 4-(4-bromophenyl)morpholine to the target morpholinone at 80°C under 5-bar oxygen pressure, achieving 92% yield with catalyst recyclability for ≥5 cycles [6]. Manganese dioxide (MnO₂) serves as a cost-effective alternative for large-scale operations, particularly in oxidizing aliphatic precursors to morpholinones, though yields plateau at 85% due to over-oxidation [5].
Table 1: Catalytic Oxidation Systems for Morpholinone Ring Synthesis
Catalyst System | Substrate | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
NaOCl/TBAB | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | 40°C, 4 h | 95 | Low epimerization |
Ca(ClO)₂/AcOH (in situ) | Aliphatic chloroethoxy intermediates | 25°C, 6 h | 91 | Reduced halogenated byproducts |
Pd(OAc)₂/dimethylglyoxime | 4-(4-Bromophenyl)morpholine | 80°C, 5 bar O₂ | 92 | Recyclable catalyst |
MnO₂ | Morpholine derivatives | Reflux, 8 h | 85 | Economical for bulk production |
Integrated one-pot methodologies enhance efficiency by combining nitrophenyl reduction and morpholine cyclization. A notable example is the tandem reduction-cyclization of 4-(4-nitrophenyl)morpholin-3-one precursors. Using 10% Pd/C under 50-psi hydrogen pressure in ethanol, nitro groups are reduced to amines, followed by spontaneous ring closure at 60°C to yield 5-(4-aminophenyl)morpholin-3-one—a rivaroxaban precursor—in 88% isolated yield without intermediate purification [1].
Halogen exchange strategies enable direct access to the bromophenyl derivative. In a copper(I)-mediated process, 4-(4-iodophenyl)morpholin-3-one undergoes bromide substitution using tetrabutylammonium bromide (TBAB) as the bromide source, with CuI/1,10-phenanthroline catalysis in dimethylacetamide (DMAc) at 120°C. This achieves 94% conversion in 3 hours, avoiding hazardous bromine gas [10]. Additionally, Goldberg coupling between morpholin-3-one and 1,4-dibromobenzene with CuI/(Z)-1,2-diaminocyclohexane in dioxane introduces the 4-bromophenyl group directly via C–N bond formation, yielding 4-(4-bromophenyl)morpholin-3-one at 83% yield [10].
Table 2: One-Pot Systems for Bromophenyl Morpholinone Synthesis
Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Application Scope |
---|---|---|---|---|
Tandem reduction-cyclization | 10% Pd/C, H₂ (50 psi) | EtOH, 60°C, 12 h | 88 | Rivaroxaban intermediate synthesis |
Halogen exchange | CuI/phenanthroline, TBAB | DMAc, 120°C, 3 h | 94 | Iodo-to-bromo conversion |
Goldberg coupling | CuI/(Z)-1,2-diaminocyclohexane | Dioxane, 110°C, 36 h | 83 | Direct aryl bromide functionalization |
Solvent optimization significantly reduces the environmental footprint of 5-(4-bromophenyl)morpholin-3-one synthesis. Cyclopentyl methyl ether (CPME) replaces carcinogenic dichloromethane in N-alkylation steps, enabling effective reflux (b.p. 106°C) while cutting aquatic toxicity by 70%. This substitution maintains >90% yield in the reaction between 4-bromoaniline and 2-chloroethoxyacetic acid [1]. Water-ethanol mixtures (7:3 v/v) serve as green alternatives for nitro-group reductions, facilitating easy product isolation via pH-driven crystallization at reduced flammability risk [5].
Process intensification strategies further enhance sustainability. Semi-batch reactors for exothermic condensations—such as bromophenyl isocyanate with ethylene glycol derivatives—improve temperature control, decreasing decomposition byproducts from 15% to <3%. Reactive distillation techniques integrate morpholine ring closure and solvent recovery, reducing total organic waste by 50% compared to batch processing [1].
Table 3: Green Solvent Systems for Morpholinone Intermediates
Reaction Step | Traditional Solvent | Green Alternative | Waste Reduction | Yield Impact |
---|---|---|---|---|
N-Alkylation | Dichloromethane | Cyclopentyl methyl ether | 60% lower VOC emissions | Unchanged (92%) |
Nitro reduction | Tetrahydrofuran | Water-ethanol (7:3) | 40% lower energy use | +3% (91% → 94%) |
Cyclization | Toluene | 2-Methyltetrahydrofuran | 30% biobased content | Unchanged (89%) |
Heterogeneous catalysts enable both high atom economy and recyclability. Silica-immobilized sulfonic acid catalysts (e.g., SiO₂-Pr-SO₃H) facilitate morpholine ring closure via dehydration-cyclization at 100°C, achieving 93% yield while eliminating aqueous acid waste. These catalysts retain 90% activity after five cycles, reducing E-factor by 2.5 points [1]. For Suzuki couplings installing bromophenyl groups, Pd-loaded magnetic Fe₃O₄@SiO₂ nanoparticles provide 98% conversion of boronic acids at 0.5 mol% loading. The catalyst is magnetically recoverable, decreasing palladium leaching to <5 ppm in the product [6].
Lewis acid catalysts also demonstrate efficiency gains. Bismuth triflate (Bi(OTf)₃) catalyzes the condensation of 2-bromoethanol with 4-bromophenyl isocyanate, forming the morpholinone precursor with 15:1 regioselectivity at 0°C. This avoids stoichiometric bases like sodium hydride, improving atom economy to 89% [5].
Table 4: Advanced Catalysts for Sustainable Morpholinone Synthesis
Catalyst Type | Reaction | Loading | Turnovers | Atom Economy |
---|---|---|---|---|
SiO₂-Pr-SO₃H | Morpholine cyclodehydration | 3 wt% | 120 | 94% |
Fe₃O₄@SiO₂-Pd NPs | Suzuki coupling for bromoarylation | 0.5 mol% | 196 | 88% |
Bi(OTf)₃ | Regioselective isocyanate condensation | 2 mol% | 48 | 89% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5